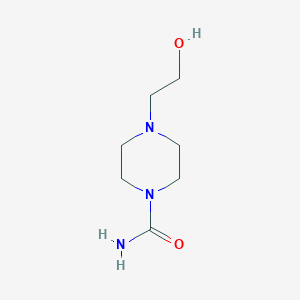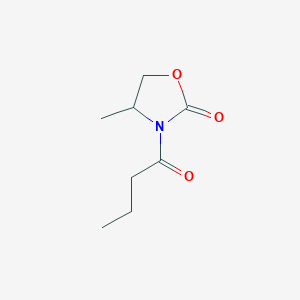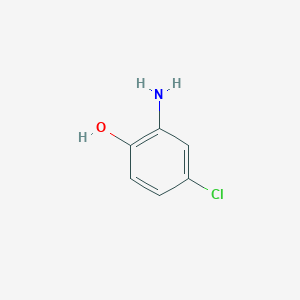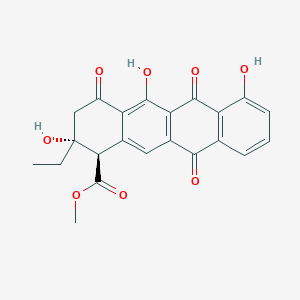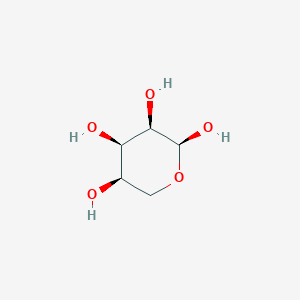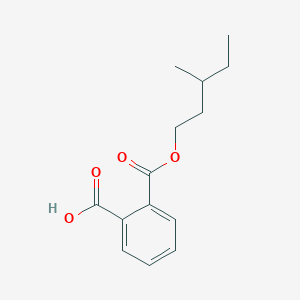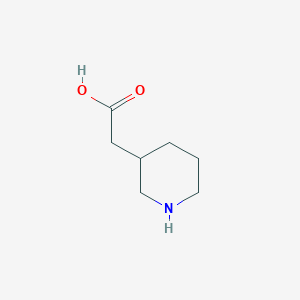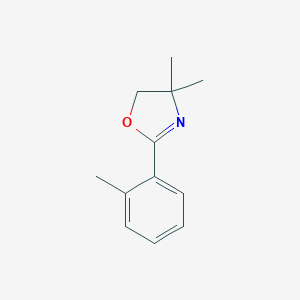
4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Descripción general
Descripción
The compound “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” belongs to the class of organic compounds known as oxazolines, which are cyclic compounds containing an oxazine ring .
Molecular Structure Analysis
The molecular structure of a similar compound, “4,4-Dimethyl-2-pentyne”, has been analyzed . It’s important to note that the structure of “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” would be different due to the presence of the oxazole ring and the phenyl group.Chemical Reactions Analysis
While specific chemical reactions involving “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” are not available, oxazolines are known to participate in various chemical reactions. For instance, “4,4-Dimethyl-2-phenyl-2-oxazoline” has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific data for “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” is not available, similar compounds like “4,4-Dimethyl-2-pentyne” have been analyzed .Aplicaciones Científicas De Investigación
Synthesis of Degradable and Chemically Recyclable Polymers
- Application Summary: The compound was used in the synthesis of degradable and chemically recyclable polymers .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The monomers were synthesized in high yields (80–90%), which is an attractive feature .
Therapeutic Potential of Imidazole Containing Compounds
- Application Summary: While not directly related to the compound , imidazole, a similar heterocyclic compound, has been studied for its therapeutic potential .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Imidazole has shown a broad range of chemical and biological properties, and has become an important synthon in the development of new drugs .
Synthesis of 2-Methyl-1-phenyl-2-propanol
- Application Summary: The compound 2-Methyl-1-phenyl-2-propanol, which has a similar structure, was used in the preparation of 2-methyl-1-phenyl-2-propyl bromide .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The product was synthesized, but the yield and other results were not specified in the source .
N-Methyl-1,2-phenylenediamine in Electrochemical Modification
- Application Summary: N-Methyl-1,2-phenylenediamine, an ortho-diamine, was used for the electrochemical modification of glassy carbon electrode .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The modification was successful, but the specific results were not detailed in the source .
Synthesis of Degradable and Chemically Recyclable Polymers
- Application Summary: The compound was used in the synthesis of degradable and chemically recyclable polymers .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The monomers were synthesized in high yields (80–90%), which is an attractive feature .
Alkynes in Organic Chemistry
- Application Summary: While not directly related to the compound , alkynes, which have a similar structure, are used in organic chemistry .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Alkynes have been used in the synthesis of various organic compounds .
Propiedades
IUPAC Name |
4,4-dimethyl-2-(2-methylphenyl)-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMHEIXGWIETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440702 | |
| Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
CAS RN |
71885-44-4 | |
| Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



